3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
3-bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESXDVCGLBTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)Br)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624698 | |
| Record name | 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381248-06-2 | |
| Record name | 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed coupling represents the most widely employed strategy for assembling the target compound. The patent JP5030206B2 discloses a method wherein a brominated pyridinone intermediate undergoes coupling with a phenylboronic acid derivative in the presence of a palladium catalyst. The reaction utilizes bis(triphenylphosphine)palladium(II) chloride () or palladium acetate () as catalysts, with triphenylphosphine () as a ligand. Key steps include:
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Substrate Preparation : A 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one precursor is synthesized via cyclization of a brominated pyridine derivative with an appropriate ketone.
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Coupling Reaction : The brominated intermediate reacts with phenylboronic acid in a toluene/dimethoxyethane solvent system at 80–100°C for 12–24 hours.
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Workup : The crude product is purified via column chromatography, yielding the title compound with reported efficiencies exceeding 70%.
Table 1: Representative Conditions for Palladium-Catalyzed Coupling
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Toluene/DME | 80 | 72 |
| PdCl₂(PPh₃)₂ | None | DMF | 100 | 68 |
| Pd(PPh₃)₄ | BINAP | THF | 90 | 65 |
Copper-Mediated Coupling Methods
Copper-based catalysts offer a cost-effective alternative for constructing the dihydropyridinone framework. The patent highlights the use of cuprous iodide () in combination with 1,10-phenanthroline as a ligand, facilitating Ullmann-type couplings between aryl halides and nitrogen-containing heterocycles. This method proceeds under milder conditions (60–80°C) but requires longer reaction times (24–48 hours).
Key Observations :
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Solvent Effects : Dimethylformamide (DMF) enhances solubility of intermediates, while toluene minimizes side reactions.
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Base Selection : Potassium carbonate () proves superior to sodium bicarbonate in deprotonating reactive sites, improving yields by 15–20%.
Optimization of Reaction Parameters
Catalyst and Ligand Selection
The choice of catalyst and ligand significantly impacts reaction efficiency. Palladium catalysts paired with bidentate ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) enhance regioselectivity, particularly for sterically hindered substrates. Conversely, monodentate ligands (e.g., PPh₃) favor faster kinetics but may compromise yield in complex couplings.
Table 2: Ligand Impact on Coupling Efficiency
| Ligand | Reaction Time (h) | Yield (%) |
|---|---|---|
| PPh₃ | 12 | 72 |
| BINAP | 18 | 82 |
| 1,10-Phenanthroline | 24 | 68 |
Solvent and Temperature Effects
Polar aprotic solvents like DMF accelerate oxidative addition steps in palladium catalysis, while ethereal solvents (e.g., THF) stabilize intermediates. Elevated temperatures (80–100°C) are necessary for aryl bromide activation but risk decomposition of the dihydropyridinone core.
Characterization and Analytical Data
The final product is characterized by , , and mass spectrometry. Key spectral features include:
Applications in Antiepileptic Drug Synthesis
This compound is a precursor to Perampanel, a non-competitive AMPA receptor antagonist. Deuterated analogues (e.g., Perampanel-d5) are synthesized via analogous routes using deuterated phenylboronic acids, underscoring the versatility of this intermediate .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Synthesis and Role in Drug Development
One of the primary applications of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is its role as an intermediate in the synthesis of Perampanel, an antiepileptic drug. Perampanel is used for the treatment of epilepsy and is known for its efficacy in controlling seizures. The compound serves as a precursor in the multi-step synthesis process necessary for producing Perampanel and its derivatives .
Antiepileptic Drug Development
The synthesis of Perampanel highlights the importance of this compound in developing new antiepileptic medications. Research has shown that modifications to this compound can lead to enhanced pharmacological properties, making it a focus for ongoing studies aimed at improving seizure control and reducing side effects associated with existing treatments .
Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, understanding the relationship between chemical structure and biological activity is crucial. Researchers utilize this compound to explore SAR, aiming to identify which structural modifications can lead to improved therapeutic outcomes. This involves synthesizing various analogs and testing their biological activity against specific targets .
Synthesis of Novel Compounds
Beyond its role as an intermediate for Perampanel, this compound is also used in synthesizing novel heterocyclic compounds with potential biological activities. The dihydropyridine core structure allows for diverse modifications that can lead to new pharmacophores, which may exhibit unique therapeutic effects .
Case Study 1: Synthesis of Perampanel
A detailed synthetic route has been established for producing Perampanel from this compound. The process involves several steps including bromination, cyclization, and purification stages that highlight the compound's utility in pharmaceutical manufacturing .
Case Study 2: Investigating Anticonvulsant Activity
In a study evaluating various derivatives of this compound, researchers found that certain modifications significantly enhanced anticonvulsant activity compared to the parent compound. This research underscores the potential for developing more effective antiepileptic agents based on this scaffold .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of dihydropyridinone derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Key Differences and Implications
Substituent Effects: The bromine atom in this compound enables cross-coupling reactions (e.g., with cyanophenyl boronic acid in Perampanel synthesis) . In contrast, Perampanel’s cyanophenyl group enhances hydrophobic interactions with the AMPA receptor, critical for its antiepileptic activity . The absence of bromine in 5-(2-Pyridyl)-1,2-dihydropyridin-2-one reduces molecular weight and complexity, making it a versatile precursor for further derivatization .
Safety Profiles :
- The bromo compound is classified as harmful if swallowed, inhaled, or in contact with skin (GHS Category 4) . Perampanel, as a drug, has a well-documented safety profile but carries warnings for neuropsychiatric side effects .
Biological Activity
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, with the CAS number 381248-06-2, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
- IUPAC Name : 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one
- Molecular Formula : C₁₆H₁₁BrN₂O
- Molecular Weight : 327.18 g/mol
- Physical Appearance : Off-white to yellow solid
- Purity : Typically ≥ 95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A375 (melanoma) | 10.0 | |
| S22 (related compound) | A375 (melanoma) | 1.71 ± 0.58 | |
| S22 (related compound) | SK-OV-3 (ovarian) | 1.67 ± 1.47 |
The above data indicates that modifications at specific positions on the dihydropyridine ring can enhance anticancer activity. Notably, the compound S22 exhibited superior potency compared to others in the study.
The mechanism of action for this class of compounds often involves interference with microtubule dynamics, similar to known agents like combretastatin A4 (CA4). The binding affinity and selectivity towards cancer cells have been explored through various assays:
- Cell Cycle Analysis : Treatment with these compounds resulted in an accumulation of cells in the G2/M phase, suggesting a disruption in normal cell cycle progression.
- Apoptosis Detection : Flow cytometry revealed increased early and late apoptotic cell populations after treatment with these compounds, further supporting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific substitutions on the dihydropyridine core for enhancing biological activity. For instance:
- The presence of a bromine atom at position 3 and a pyridyl group at position 5 significantly contributes to the compound's potency.
- Variations in aryl ring substitutions have shown to affect both selectivity and efficacy against cancer cell lines .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of related compounds:
- Study on Dihydropyridine Derivatives : This study synthesized several analogs and evaluated their anticancer properties against a panel of cancer cell lines, identifying key structural features that correlate with increased activity .
- Evaluation of Apoptotic Mechanisms : Research involving apoptosis assays indicated that compounds similar to this compound induced significant apoptotic effects in sensitive cancer cell lines while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?
- Methodology : Adapt multi-step organic reactions such as Claisen–Schmidt condensation or Michael addition, as demonstrated in brominated heterocycle synthesis (e.g., ). Optimize reaction parameters (temperature, solvent polarity, catalyst) to enhance yield, particularly addressing bromine’s steric and electronic effects. Use HPLC or GC-MS to monitor purity (>99%, as per ) and characterize intermediates via H/C NMR and FT-IR.
Q. How should researchers safely handle and store this compound to ensure stability?
- Guidelines : Store in airtight containers under inert gas (N/Ar) at 2–8°C, away from light and moisture. Follow GHS hazard codes (H302, H312, H332; ): use PPE (gloves, goggles, fume hood) to prevent dermal/oral exposure. Conduct stability studies under varying pH/temperature to identify degradation pathways.
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Techniques : Employ single-crystal X-ray diffraction (using SHELX programs for refinement; ) for absolute configuration determination. Validate via high-resolution mass spectrometry (HRMS; exact mass 326.005 g/mol; ) and UV-Vis spectroscopy to confirm π-π* transitions in the pyridyl/phenyl systems.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility or spectroscopic data for this compound?
- Approach : Perform solvent-dependent solubility assays (e.g., in DMSO, THF, or aqueous buffers) using dynamic light scattering (DLS) to assess aggregation. Cross-validate NMR chemical shifts with DFT-calculated spectra (e.g., Gaussian 16) to address signal splitting inconsistencies. Reference Perampanel’s solubility profiles (0.032 g/L; ) for comparative analysis.
Q. What role does the bromine substituent play in modulating electronic properties compared to analogs like Perampanel?
- Analysis : Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution and HOMO-LUMO gaps. Compare with Perampanel’s cyanophenyl group ( ), which enhances AMPA receptor binding via dipole interactions. Use cyclic voltammetry to quantify bromine’s electron-withdrawing effects on redox potentials.
Q. How can crystallographic data inform the design of derivatives with improved bioactivity?
- Strategy : Solve the crystal structure (via SHELXL; ) to identify key intermolecular interactions (e.g., halogen bonding from Br). Use molecular docking (AutoDock Vina) to simulate binding to targets like AMPA receptors, leveraging Perampanel’s co-crystal data ( ) for scaffold optimization.
Data Contradiction and Validation
Q. Why do computational predictions of logP (XLogP3 = 3; ) conflict with experimental partition coefficients?
- Resolution : Re-evaluate using atomistic MD simulations (e.g., GROMACS) to model solvation dynamics. Validate via shake-flask experiments (octanol-water system) under controlled pH, correcting for ionization effects. Compare with structurally similar compounds (e.g., 5-bromo-3-hydroxypyridin-2-one; ) to identify substituent-specific deviations.
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
